molecular formula C15H10O2 B14761234 2H-Phenanthro[9,10-d][1,3]dioxole CAS No. 236-13-5

2H-Phenanthro[9,10-d][1,3]dioxole

Cat. No.: B14761234
CAS No.: 236-13-5
M. Wt: 222.24 g/mol
InChI Key: KDYHNAUCPVCMSI-UHFFFAOYSA-N
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Description

2H-Phenanthro[9,10-d][1,3]dioxole is an organic compound characterized by a fused ring system that includes a dioxole moiety. This compound is part of the phenanthrene family, which is known for its aromatic properties and structural complexity. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Phenanthro[9,10-d][1,3]dioxole typically involves cyclization reactions. One common method is the cyclocondensation of isoflavones with hydrazine hydrate in refluxing ethanol, followed by photocyclization and dehydration processes . This method is environmentally friendly, catalyst-free, and involves mild reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2H-Phenanthro[9,10-d][1,3]dioxole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can modify the aromaticity and introduce hydrogen atoms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phenanthrenequinone derivatives, while substitution reactions can introduce various functional groups onto the phenanthrene core .

Scientific Research Applications

2H-Phenanthro[9,10-d][1,3]dioxole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.

    Industry: It is utilized in the production of dyes, agrochemicals, and as a ligand in metal complexes.

Mechanism of Action

The mechanism of action of 2H-Phenanthro[9,10-d][1,3]dioxole involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Phenanthro[9,10-d][1,3]dioxole stands out due to its unique dioxole ring system, which imparts distinct chemical and physical properties

Properties

CAS No.

236-13-5

Molecular Formula

C15H10O2

Molecular Weight

222.24 g/mol

IUPAC Name

phenanthro[9,10-d][1,3]dioxole

InChI

InChI=1S/C15H10O2/c1-3-7-12-10(5-1)11-6-2-4-8-13(11)15-14(12)16-9-17-15/h1-8H,9H2

InChI Key

KDYHNAUCPVCMSI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C3=CC=CC=C3C4=CC=CC=C42

Origin of Product

United States

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